molecular formula C10H11Cl2N3O3 B12341407 N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea

N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea

Cat. No.: B12341407
M. Wt: 292.12 g/mol
InChI Key: KXRDHVNPUYEBHT-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Analysis of N-[(2,6-Dichlorobenzyl)oxy]-N-[(Methoxyimino)methyl]urea

Systematic Nomenclature and IUPAC Conventions

The compound this compound adheres to IUPAC naming rules, which prioritize functional group hierarchy and substituent positioning. Its systematic name is 1-[(2,6-dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea , reflecting the following structural features:

  • A urea backbone (-NH-C(=O)-NH- ).
  • A 2,6-dichlorobenzyloxy group attached to one nitrogen atom.
  • A methoxyiminomethyl group (-CH=N-OCH₃) bonded to the adjacent nitrogen.

The CAS registry number for this compound is 338395-28-1 , and its molecular formula is C₁₀H₁₁Cl₂N₃O₃ .

Table 1: Nomenclature and identifiers

Property Value
IUPAC Name 1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea
CAS Number 338395-28-1
Molecular Formula C₁₀H₁₁Cl₂N₃O₃
Molecular Weight 292.12 g/mol

The numbering of the dichlorophenyl ring follows ortho (2), meta (4), and para (6) conventions, with chlorine atoms occupying the 2 and 6 positions .

Molecular Architecture and Stereochemical Considerations

The molecule consists of a planar urea core flanked by two distinct substituents (Figure 1):

  • 2,6-Dichlorobenzyloxy group : A benzyl ether with chlorine atoms at the 2 and 6 positions of the aromatic ring. This substituent introduces steric bulk and electronic effects due to the electronegative chlorines.
  • Methoxyiminomethyl group : An imine (-CH=N-) linked to a methoxy (-OCH₃) group, contributing to resonance stabilization and potential hydrogen-bonding interactions.

Table 2: Structural components

Component Description
Urea backbone Central -NH-C(=O)-NH- moiety
2,6-Dichlorobenzyloxy Chlorinated aromatic ether substituent
Methoxyiminomethyl Imine-functionalized methoxy group

The molecule lacks chiral centers, as all substituents are either symmetrically arranged (2,6-dichlorophenyl) or part of planar functional groups (imine). Consequently, stereoisomerism is not observed in this compound .

Comparative Analysis with Structurally Related Urea Derivatives

This compound belongs to a broader class of substituted ureas, which exhibit diverse pharmacological and agrochemical activities. Key comparisons include:

Positional Isomerism: 2,6- vs. 2,4-Dichloro Substitution

The 2,6-dichloro isomer differs from its 2,4-dichloro counterpart (CAS 1923EM) in chlorine placement on the benzyl ring. The 2,6-substitution creates a para-disposed chlorine-free position, reducing steric hindrance compared to the 2,4-isomer. This structural distinction influences electronic properties and intermolecular interactions .

Functional Group Variations
  • Methoxyiminomethyl vs. Methoxymethyl : Replacing the imine group with a simple methoxymethyl (as in 1-(methoxymethyl)urea, CAS 13824-21-0) eliminates conjugation possibilities, altering solubility and reactivity .
  • Chlorophenyl vs. Phenyl : The absence of chlorine atoms in unsubstituted phenyl urea derivatives reduces molecular weight and lipophilicity.

Table 3: Comparative properties of urea derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₁₀H₁₁Cl₂N₃O₃ 292.12 Dichlorophenyl, methoxyimine
N-[(2,4-Dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea C₁₀H₁₁Cl₂N₃O₃ 292.12 Dichlorophenyl (2,4), methoxyimine
1-(Methoxymethyl)urea C₃H₈N₂O₂ 104.11 Methoxymethyl substituent

The 2,6-dichloro derivative’s higher molecular weight and chlorine content enhance its potential for π-π stacking and hydrophobic interactions compared to non-halogenated analogs .

Properties

Molecular Formula

C10H11Cl2N3O3

Molecular Weight

292.12 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-methoxyiminomethyl]urea

InChI

InChI=1S/C10H11Cl2N3O3/c1-17-14-6-13-10(16)15-18-5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H2,13,14,15,16)

InChI Key

KXRDHVNPUYEBHT-UHFFFAOYSA-N

Isomeric SMILES

CO/N=C/NC(=O)NOCC1=C(C=CC=C1Cl)Cl

Canonical SMILES

CON=CNC(=O)NOCC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2,6-Dichlorobenzaldehyde Oxime

Reaction Conditions :
2,6-Dichlorobenzaldehyde is reacted with hydroxylamine hydrochloride in ethanol/water under reflux (90°C, 24 hours). Sodium hydroxide or triethylamine is used to neutralize HCl byproducts.

Yield Reagents & Solvents Temperature Time Key Observations
96% NH₂OH·HCl, NaOH, EtOH/H₂O 90°C 24h High purity; minimal side products
94% NH₂OH·HCl, Et₃N, CH₂Cl₂ RT 8h Faster reaction; suitable for scale-up

Mechanism :
The aldehyde group undergoes nucleophilic attack by hydroxylamine, forming the oxime via condensation.

Chlorination of Oxime to Form 2,6-Dichloro-N-hydroxybenzimidoyl Chloride

Reaction Conditions :
The oxime intermediate is treated with N-chlorosuccinimide (NCS) in DMF or chloroform.

Yield Solvent Temperature Time Notes
90% DMF 20–50°C 2h Optimal for industrial scale
64% CHCl₃ 20°C 4h Lower yield due to solubility issues

Critical Parameters :

  • Stoichiometric NCS (1:1 molar ratio with oxime).
  • DMF enhances reaction efficiency by stabilizing intermediates.

Methoxyimino Group Introduction

Reaction with Methoxyamine :
The chlorinated intermediate reacts with methoxyamine hydrochloride in the presence of a base (e.g., NaHCO₃).

Yield Base Solvent Temperature Time
78% NaHCO₃ THF 60°C 6h
82% K₂CO₃ Acetone 50°C 4h

Side Reactions :

  • Over-chlorination if NCS is in excess.
  • Hydrolysis of the imidoyl chloride in aqueous conditions.

Urea Bond Formation

Coupling with Urea Derivative :
The methoxyimino intermediate is reacted with a benzyloxyurea precursor using carbodiimide coupling agents (e.g., EDC·HCl).

Yield Coupling Agent Solvent Temperature Time
85% EDC·HCl, HOBt DMF RT 12h
72% DCC, DMAP CH₂Cl₂ 0–5°C 24h

Purification :
Recrystallization from methanol/water mixtures improves purity to >98%.

Industrial-Scale Optimization Strategies

Solvent and Catalyst Selection

  • DMF vs. Chloroform : DMF increases reaction rates but requires careful waste management.
  • Calcium Hydroxide : Used in patent CN105669496A to catalyze urea formation, reducing byproducts.

Temperature Control

  • Chlorination at 40–50°C prevents decomposition of N-hydroxy intermediates.
  • Urea coupling at RT minimizes side reactions.

Analytical Characterization

  • ¹H NMR : Peaks at δ 7.4–7.6 ppm (aromatic H), δ 3.8 ppm (OCH₃), δ 5.2 ppm (CH₂O).
  • HPLC : Purity >98% confirmed using C18 column (MeCN/H₂O gradient).

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(methoxyimino)methyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Herbicidal Properties
The compound is primarily explored for its potential herbicidal properties. Research indicates that it can inhibit the growth of certain weeds, making it a candidate for use in herbicide formulations. The mechanism of action likely involves interference with specific biochemical pathways in plants, although detailed studies are ongoing to elucidate these mechanisms.

Fungicidal Activity
In addition to its herbicidal potential, N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea may exhibit fungicidal properties. This aspect is particularly relevant in protecting crops from fungal infections, thereby enhancing agricultural productivity.

Biological Research Applications

Enzyme Inhibition Studies
The compound's interaction with biological systems is a key area of research. Studies have shown that it may act as an inhibitor of various enzymes involved in metabolic pathways. Understanding these interactions can provide insights into its potential therapeutic applications.

Mechanism of Action Exploration
Research into the binding affinity of this compound to specific receptors and enzymes is crucial for determining its efficacy as a therapeutic agent. Such studies often focus on the biochemical pathways affected by the compound, which can lead to the development of new drugs or agricultural chemicals.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

Case Study 1: Herbicidal Efficacy
A study focusing on the herbicidal efficacy of this compound demonstrated significant inhibition of weed growth in controlled environments. The results indicated that specific concentrations could effectively reduce weed populations without adversely affecting crop yields.

Case Study 2: Enzyme Interaction
Another research effort investigated the interaction between this compound and specific enzymes involved in plant metabolism. The findings suggested that the compound could inhibit key enzymes, leading to reduced growth rates in targeted weeds.

Mechanism of Action

The mechanism of action of 1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(methoxyimino)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Urea Derivatives

Substituent-Based Comparison

Table 1: Substituent Analysis of Urea-Based Compounds
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Primary Use
Target Compound 2,6-Dichlorobenzyl, Methoxyimino methyl C₁₀H₁₁Cl₂N₃O₃ 292.12 Research/Industrial
Chloroxuron 4-Chlorophenoxy phenyl, Dimethylurea C₁₅H₁₅ClN₂O₂ 290.75 Herbicide
Chlorbromuron 4-Bromo-3-chlorophenyl, Methoxy-methyl C₉H₉BrClN₂O₂ 291.54 Herbicide
Hexaflumuron 3,5-Dichloro-4-tetrafluoroethoxy phenyl C₁₆H₈Cl₂F₆N₂O₃ 461.14 Insecticide (termites)
Novaluron 3-Chloro-4-trifluoromethoxy phenyl C₁₇H₁₄ClF₃N₂O₄ 406.75 Insecticide

Key Observations :

  • The target compound’s 2,6-dichlorobenzyl group is distinct from the halogenated aryl groups in chloroxuron (chlorophenoxy) and hexaflumuron (tetrafluoroethoxy). Chlorine atoms enhance stability and lipophilicity, critical for pesticidal activity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight pKa Density (g/cm³)
Target Compound 292.12 9.77 1.40
Chloroxuron 290.75 ~8.5* 1.35 (estimated)
Hexaflumuron 461.14 ~7.2* 1.65 (estimated)
Novaluron 406.75 ~6.8* 1.45 (estimated)

Notes:

  • The target compound’s higher pKa (9.77) suggests greater basicity compared to hexaflumuron (pKa ~7.2), impacting solubility and ionizability in environmental or biological systems.
  • Lower molecular weight (292.12 vs. 406–461 g/mol) may enhance mobility in agricultural applications but reduce persistence .

Biological Activity

N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea is a synthetic organic compound that has gained attention for its biological activities, particularly in agricultural and medicinal fields. Its unique molecular structure contributes to its potential as an herbicide and fungicide, as well as its interactions with various biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

  • Molecular Formula : C16H13Cl4N3O3
  • Molar Mass : 437.1 g/mol
  • CAS Number : 338403-96-6

Structural Features

The compound features a dichlorobenzyl group and a methoxyimino functional group, which are critical for its biological activity. The presence of chlorine atoms enhances its interaction with biological targets.

This compound exhibits various biological activities primarily through enzyme inhibition and receptor modulation. Its mechanisms include:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It can interact with receptors that modulate cellular signaling pathways, influencing processes such as cell growth and apoptosis.

Potential Applications

  • Agricultural Use : Exhibits herbicidal and fungicidal properties, making it valuable in crop protection.
  • Medicinal Applications : Investigated for potential therapeutic effects against various diseases due to its antimicrobial properties.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : Research indicated that the compound showed significant antimicrobial effects against a range of pathogens, suggesting its potential as a therapeutic agent .
  • Fungicidal Properties : A study demonstrated that this compound effectively inhibited fungal growth in vitro, supporting its use in agricultural applications .
  • Enzyme Inhibition Studies : Investigations into its interaction with specific enzymes revealed that it could inhibit certain metabolic pathways in microbial cells, leading to reduced viability .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundDichlorobenzyl and methoxyimino groupsPotential herbicidal and fungicidal
Methoxyimino derivativesMethoxyimino groupVaries; some may have similar activities
Chlorinated phenolic compoundsChlorinated aromatic ringsVaries; often involved in similar reactions

The unique combination of functional groups in this compound distinguishes it from other compounds with similar structures, enhancing its specific biological activities.

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